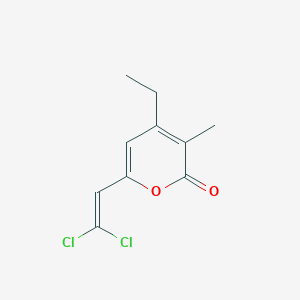
6-(2,2-dichlorovinyl)-4-ethyl-3-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives within the 2H-pyran-2-one family, including compounds like 6-(2,2-dichlorovinyl)-4-ethyl-3-methyl-2H-pyran-2-one, often involves multicomponent reactions (MCRs) or environmentally friendly methods. For example, a facile and efficient protocol utilizing ultrasound-mediated condensation has been developed for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, highlighting the adaptability and efficiency of modern synthetic approaches in creating complex pyran structures (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of 2H-pyran derivatives has been extensively studied through spectral and crystallographic analyses. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been characterized by various techniques, including single-crystal X-ray diffraction, revealing insights into the orthorhombic structure and intermolecular hydrogen bonding that stabilizes the molecular configuration (Xiao-lon, 2015).
Chemical Reactions and Properties
2H-pyran-2-ones undergo various chemical reactions, exploiting their reactive sites for the synthesis of diverse derivatives. For example, the thermolysis of chlorovinyl imines provides an alternate route for synthesizing pyranoquinolin-3-one and pyranoacridin-3-one derivatives, demonstrating the reactivity and versatility of the pyran scaffold in organic synthesis (Patra, 2017).
Physical Properties Analysis
The physical properties of 2H-pyran-2-one derivatives are closely linked to their molecular structure. For instance, the crystal and molecular structure of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate provides valuable information on the conformation of the pyran ring, which affects its physical characteristics and reactivity (Kumar et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A series of functionalized tetrahydropyran and dihydropyran derivatives were synthesized, highlighting the importance of the chlorovinyl group in biological activity. These derivatives, including 2-alkyl-4-chloro-5,6-dihydro-2H-pyrans, show potential as leads for chemical modifications and biological studies due to their cytotoxicity against human solid tumor cells. This underscores the compound's significance in medicinal chemistry and potential therapeutic applications (Miranda et al., 2006).
Chemical Transformations and Derivatives
The chemical versatility of 6-unsubstituted 2H-pyran-2-one derivatives was demonstrated through various synthesis methods. The production of 4-chloro-2H-pyran-2-one and its transformation into different 4-substituted 2H-pyran-2-ones serves as a foundational approach for generating novel compounds. This research contributes to the broader understanding of pyran derivatives' synthetic adaptability, facilitating the exploration of new chemical entities for diverse scientific applications (Kvita & Sauter, 1990).
Anticorrosive Properties
Investigating the anticorrosion performance of pyran-2-one derivatives on mild steel in acidic media revealed these compounds as effective corrosion inhibitors. Their chemisorption on metal surfaces and the establishment of chemical bonds illustrate the potential of such derivatives in protecting industrial materials. This application is crucial for industries seeking environmentally friendly and efficient solutions to material degradation (Hattak et al., 2021).
Nonlinear Optical Properties
The synthesis and investigation of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran revealed their significant nonlinear optical properties. These findings suggest applications in optical technologies, where materials with large hyperpolarizabilities and high decomposition temperatures are desirable. This research opens avenues for developing advanced materials for electro-optical devices (Moylan et al., 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2,2-dichloroethenyl)-4-ethyl-3-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-7-4-8(5-9(11)12)14-10(13)6(7)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVIBFNEZSQZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)OC(=C1)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)
![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)
![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)
![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)
![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)